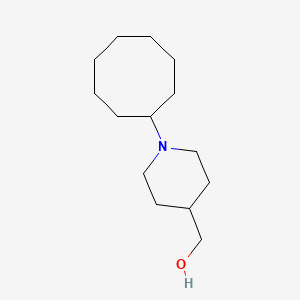

![molecular formula C10H8N4O B1491750 6-Amino-2-(furan-2-il)pirazolo[1,5-a]pirimidina CAS No. 1476093-87-4](/img/structure/B1491750.png)

6-Amino-2-(furan-2-il)pirazolo[1,5-a]pirimidina

Descripción general

Descripción

2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine is a heterocyclic compound. It belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention due to their significant photophysical properties .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . For instance, a copper-catalyzed approach has been developed for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .Molecular Structure Analysis

The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents and develop processes that prevent or reduce waste production .Aplicaciones Científicas De Investigación

Aplicaciones Antibacterianas y Antifúngicas

El compuesto ha sido examinado por su potencial inhibitorio contra una gama de bacterias y hongos, mostrando promesa en el desarrollo de nuevos agentes antimicrobianos .

Investigación del Cáncer

Ha estado involucrado en estudios relacionados con la inhibición de la activación del receptor de discoidina inducido por colágeno, lo cual es significativo en la investigación del cáncer .

Ciencia de Materiales

Debido a sus significativas propiedades fotofísicas, este compuesto ha atraído atención en la ciencia de materiales, particularmente en aplicaciones ópticas .

Química Medicinal

Este compuesto es parte de una familia de compuestos N-heterocíclicos que tienen un alto impacto en la química medicinal, con varios derivados siendo explorados por su potencial terapéutico .

Aplicaciones Farmacéuticas

Como un motivo estructural clave, tiene aplicaciones vitales en los productos farmacéuticos, con rutas sintéticas para los derivados que se han incrementado drásticamente en las últimas décadas .

Desarrollo de Pesticidas

Sus propiedades estructurales lo convierten en un candidato para su uso en el desarrollo de pesticidas .

Tintes y Pigmentos

La estructura del compuesto también se considera para aplicaciones en tintes y pigmentos, lo que indica su versatilidad en diferentes campos .

Mecanismo De Acción

Target of Action

Pyrazolo[1,5-a]pyrimidine derivatives, to which this compound belongs, have been reported to inhibit protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.

Mode of Action

It can be inferred from related compounds that it may interact with its targets, such as protein kinases, leading to changes in their activity .

Biochemical Pathways

Given its potential inhibition of protein kinases , it could affect pathways related to cell growth, differentiation, migration, and metabolism.

Pharmacokinetics

Related compounds have shown good oral bioavailability , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Based on its potential inhibition of protein kinases , it could lead to changes in cell growth, differentiation, migration, and metabolism.

Direcciones Futuras

The future directions for 2-(Furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine could involve further exploration of its potential applications in medicinal chemistry, particularly in the development of new drugs. This could be achieved through the design of more efficient synthesis pathways and the study of its various applications .

Propiedades

IUPAC Name |

2-(furan-2-yl)pyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O/c11-7-5-12-10-4-8(13-14(10)6-7)9-2-1-3-15-9/h1-6H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBJPJWVUZUBBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1491667.png)

![(1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1491668.png)

![7-(azidomethyl)-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491669.png)

![7-(azidomethyl)-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491670.png)

![1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491672.png)

![7-(azidomethyl)-1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491673.png)

![7-(azidomethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491674.png)

![6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1491676.png)

![2-(6-formyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491678.png)

![7-(azidomethyl)-1-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491679.png)

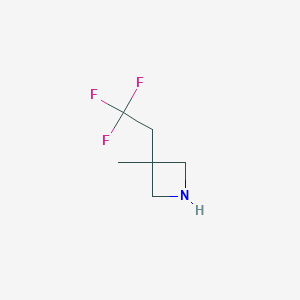

![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-ol](/img/structure/B1491682.png)

![5-(Prop-2-yn-1-yl)-2-(thiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491685.png)